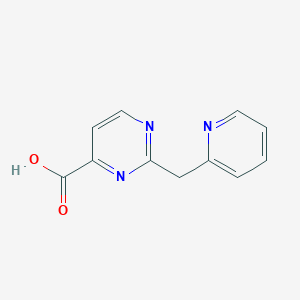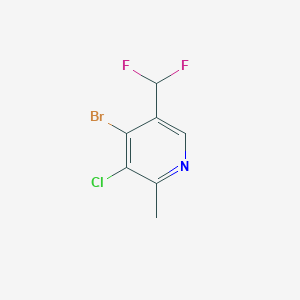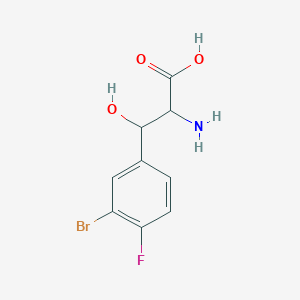
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrFNO3. This compound is notable for its unique structure, which includes both amino and hydroxy functional groups attached to a phenyl ring substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-fluoroaniline to obtain 3-bromo-4-fluoroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. Hydrolysis of the aminonitrile yields the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 2-Amino-3-(3-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: 2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid.
Substitution: 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid exerts its effects is primarily through its interaction with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C9H9BrFNO3 |
|---|---|
Peso molecular |
278.07 g/mol |
Nombre IUPAC |
2-amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-3-4(1-2-6(5)11)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
Clave InChI |
NGBBATVLBZUDIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
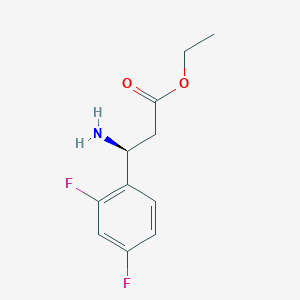
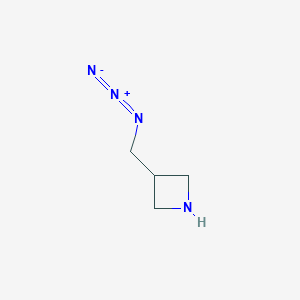
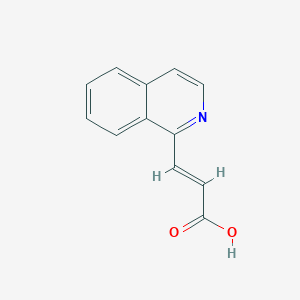

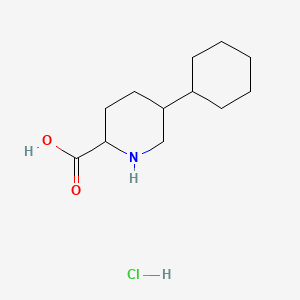


![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
